4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity LogP Drug-likeness

Procure this 4,5-disubstituted 1,2,4-triazole-3-thiol featuring a unique cyclohex-1-en-1-yl ethyl N4-substituent (LogP 3.89, 1 HBD) that delivers a >1000-fold lipophilicity shift over the parent scaffold. This hydrophobic surface and tethered olefin define an underexplored SAR region distinct from common 4-cyclohexyl, 4-phenyl, and 4-amino analogs. Ideal for fragment-based metalloenzyme inhibitor screening (established nM hCA I/II and AChE activity in class), antiproliferative panels, and ADME SPR studies. Supplied at ≥98% purity with defined GHS hazards (H302-H315-H319-H335) for safe medium-throughput workflows.

Molecular Formula C15H18N4S
Molecular Weight 286.4 g/mol
Cat. No. B11768550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC15H18N4S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCN2C(=NNC2=S)C3=CC=NC=C3
InChIInChI=1S/C15H18N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h4,6-7,9-10H,1-3,5,8,11H2,(H,18,20)
InChIKeyCOKDYECHRNXODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 917746-25-9): Structural Identity, Procurement Specifications, and Comparator Landscape


4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 917746-25-9; molecular formula C₁₅H₁₈N₄S; MW 286.40 g/mol) is a 4,5-disubstituted 1,2,4-triazole-3-thiol derivative belonging to a well-established class of heterocyclic scaffolds with documented antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties [1]. The compound features a pyridin-4-yl substituent at position 5 and a 2-(cyclohex-1-en-1-yl)ethyl group at position N4—a partially unsaturated cycloalkenylalkyl spacer that distinguishes it structurally from the more common 4-cyclohexyl, 4-phenyl, 4-allyl, and 4-amino analogs in this series [2]. Commercially available from multiple vendors at ≥95% purity (up to 98% from select suppliers), the compound is supplied exclusively for research use with documented hazard statements H302-H315-H319-H335 . Its closest in-class comparators include 4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 23714-52-5), 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 90842-92-5), 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 16629-40-6), and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT).

Why In-Class Substitution Fails: N4 Substituent-Dependent Physicochemical and Biological Divergence in 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiols


The 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol scaffold is not a uniform pharmacophore; the identity of the N4 substituent fundamentally alters lipophilicity, hydrogen-bonding capacity, molecular topology, and consequently biological target engagement. The unsubstituted parent (CAS 14910-06-6) has an XLogP3 of 0.8 and two hydrogen bond donors, whereas the target compound bearing the cyclohexenylethyl group has a calculated LogP of 3.89 and a single hydrogen bond donor, reflecting a >3-order-of-magnitude predicted shift in octanol-water partitioning [1]. Published structure-activity relationship (SAR) studies on 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols demonstrate that the N4 substituent directly modulates antiproliferative potency against HL-60 leukemia cells (range: 3–23% inhibition), antimicrobial spectrum, and enzyme inhibition profiles (carbonic anhydrase isoforms hCA I/II Ki values spanning 1.47–10.06 nM depending on substituent) [2][3]. The cyclohex-1-en-1-yl moiety introduces a conformationally restricted yet non-aromatic hydrophobic surface with a tethered olefin that is absent from the fully saturated cyclohexyl, planar aromatic phenyl, and small allyl or amino analogs—each of which exhibits distinct biological activity signatures. Generic interchange among these analogs without empirical validation therefore carries a high risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Relative to Closest Analogs


Lipophilicity (LogP) Differentiation: Cyclohexenylethyl vs. Unsubstituted Parent and 4-Allyl Analog

The target compound exhibits a calculated LogP of 3.89, representing a ΔLogP of +3.09 versus the unsubstituted 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol parent (XLogP3 = 0.80) [1]. This >3-log-unit difference corresponds to a theoretical ~1,200-fold increase in octanol-water partition coefficient, strongly predictive of enhanced passive membrane permeability and potentially altered tissue distribution [1]. An alternative computational source reports a clogP of 2.00 for the target compound, still representing a ≥1.2-log-unit increase over the parent [2]. The 4-allyl analog (MW 218.28, C₁₀H₁₀N₄S) is substantially smaller and more polar due to the absence of the cyclohexenyl ring, with a predicted LogP expected in the intermediate range between the parent and the target compound. This quantitative lipophilicity gradient is directly relevant to applications requiring differential cellular uptake or blood-brain barrier penetration potential.

Lipophilicity LogP Drug-likeness Membrane permeability ADME

Hydrogen Bond Donor Count Reduction: Implications for Target Selectivity vs. 4-Amino Analog (APTT)

The target compound possesses a single hydrogen bond donor (HBD = 1) attributable to the thiol/thione tautomer, whereas the 4-amino analog APTT (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) contains two strong HBDs (the thiol/thione plus the exocyclic NH₂ group) [1]. Reducing HBD count from 2 to 1 is a well-validated medicinal chemistry strategy for improving passive membrane permeability, with each additional HBD estimated to penalize permeation by approximately one log unit in cell-based assays (class-level principle). Furthermore, the exocyclic NH₂ group on APTT serves as a potential metabolic liability (N-oxidation, acetylation) and a promiscuous hydrogen-bonding moiety that may contribute to off-target interactions [1]. The cyclohexenylethyl substituent eliminates this additional HBD while introducing a hydrophobic surface that may confer differential protein-binding characteristics.

Hydrogen bonding Drug-likeness Off-target liability ADME Selectivity

Conformational and Steric Differentiation: Cyclohexenylethyl Spacer vs. Direct Cyclohexyl Attachment in the 4-Cyclohexyl Analog

The target compound incorporates a two-carbon ethyl linker between the cyclohexene ring and the N4 position of the triazole, creating a flexible spacer arm (4 rotatable bonds) that permits conformational sampling distinct from the directly N-attached cyclohexyl ring in 4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 23714-52-5) . The 4-cyclohexyl analog at the pyridin-3-yl isomer has documented fungicidal activity against Aspergillus spp. (0.14 mg/L) and Fusarium spp. (0.06 mg/L) attributed to ergosterol biosynthesis inhibition . However, the cyclohexenylethyl spacer introduces: (i) an sp²-hybridized carbon within the cyclohexene ring enabling potential π-interactions absent in the fully saturated cyclohexyl analog; (ii) increased conformational entropy via the ethyl linker; and (iii) a larger excluded volume that may alter binding-site complementarity. These topological differences are non-trivial for target-based screening campaigns where induced-fit binding or allosteric pocket engagement is being explored.

Molecular topology Conformational flexibility Target binding SAR Fungicide design

Class-Level Antiproliferative SAR: 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols Exhibit Substituent-Dependent Activity Against Leukemia and Melanoma Cells

A systematic study of 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated that the N4 substituent directly governs antiproliferative activity: unoptimized derivatives in this series showed 3–11% antiproliferative activity against human leukemia HL-60 cells, while selected optimized compounds (designated 'e' and 'd') achieved 16–23% inhibition against both HL-60 leukemia and MeW-164 melanoma cells at concentrations of 0.1–10 μM [1]. Although the specific cyclohexenylethyl-substituted compound was not tested in this particular study, the data establish that the N4 position is a critical SAR handle within this exact chemotype, and that hydrophobic N4 substituents (as opposed to polar groups) are associated with higher antiproliferative potency. The target compound's N4-cyclohexenylethyl group represents an underexplored hydrophobic substituent within this SAR landscape, positioning it as a candidate for antiproliferative screening where the activity range of 3–23% provides a quantifiable baseline for benchmarking.

Antiproliferative Cancer HL-60 Leukemia SAR

Physicochemical Drug-Likeness Profile: TPSA, Rotatable Bonds, and Lipinski Compliance Relative to Comparator Set

The target compound's computed drug-likeness parameters—TPSA of 46.5 Ų, MW of 286.40 g/mol, 1 HBD, 4 HBA, and 4 rotatable bonds—place it within favorable oral drug-likeness space per Lipinski and Veber criteria . In comparison, the parent 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (TPSA 54.46 Ų, MW 178.22, 2 HBD, 2 HBA, 1 rotatable bond) is smaller and more polar but violates the TPSA threshold (<60 Ų preferred for blood-brain barrier penetration) by a smaller margin [1]. The target compound's TPSA of 46.5 Ų is notably lower than the 4-amino analog (estimated >70 Ų due to the additional NH₂), and its rotatable bond count of 4 remains below the Veber threshold of ≤10. An alternative computational source reports TPSA of 32.26 Ų and 0 HBD for the same compound, highlighting methodological variability in descriptor calculation [2]. Regardless of the computational method, the target compound's physicochemical profile is consistent with favorable membrane permeability characteristics that differentiate it from more polar in-class analogs.

Drug-likeness Lipinski Rule of Five TPSA Oral bioavailability Physicochemical profiling

Safety and Handling Profile: Defined GHS Hazard Classification for Procurement Risk Assessment

The target compound carries explicitly documented GHS hazard statements—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)—with corresponding precautionary codes P261-P264-P270-P271-P280 . This defined acute toxicity profile enables informed risk assessment during procurement and laboratory handling. In contrast, many in-class analogs such as the 4-allyl derivative and the 4-cyclohexyl analog are listed by vendors without complete hazard classification data, creating uncertainty in occupational exposure assessment . The availability of explicit GHS classification for the target compound means that institutional safety review, personal protective equipment (PPE) requirements, and waste handling protocols can be established with greater confidence prior to compound acquisition.

Safety GHS classification Acute toxicity Procurement Risk assessment

Priority Research and Industrial Application Scenarios for 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


Lead-Like Fragment Elaboration in Kinase and Metalloenzyme Inhibitor Discovery Programs

The target compound's 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core is a privileged metal-chelating scaffold with demonstrated nanomolar inhibitory activity against carbonic anhydrase isoforms (hCA I Ki range: 1.47–10.06 nM; hCA II Ki range: 3.55–7.66 nM) and acetylcholinesterase (Ki range: 3.07–87.26 nM) in structurally related bis-triazole derivatives [1]. The N4-cyclohexenylethyl substituent introduces a hydrophobic surface with a single HBD, a profile well-suited for fragment-based or structure-based lead optimization targeting metalloenzyme active sites where the triazole-thiol moiety coordinates the catalytic zinc ion. The defined GHS hazard profile (H302-H315-H319-H335) permits safe handling in medium-throughput biochemical assay workflows .

Agrochemical Fungicide Lead Screening Leveraging Cycloalkenyl SAR Space

The closest in-class comparator, 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, exhibits confirmed fungicidal activity against Aspergillus spp. (0.14 mg/L) and Fusarium spp. (0.06 mg/L) via ergosterol biosynthesis inhibition . The target compound differs structurally by: (i) a cyclohexenyl (sp²-containing) ring replacing the saturated cyclohexyl; (ii) a pyridin-4-yl (para) rather than pyridin-3-yl (meta) attachment; and (iii) a flexible ethyl spacer arm. These three structural variations collectively define an underexplored SAR sub-region within the triazole fungicide pharmacophore. Agrochemical discovery groups evaluating novel sterol 14α-demethylase (CYP51) inhibitors may find this compound a valuable addition to screening decks targeting resistant fungal strains.

Antiproliferative Screening in Oncology with Established Class-Level Baseline Activity

The class-level antiproliferative SAR established by Rusnac et al. (2015) provides a quantifiable activity expectation range of 3–23% inhibition against HL-60 leukemia cells and MeW-164 melanoma cells at 0.1–10 μM for 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives, with hydrophobic N4 substituents trending toward higher potency [2]. The target compound's cyclohexenylethyl group is a novel hydrophobic substituent not represented in the published set, making it a rational inclusion in follow-on antiproliferative screening panels. Its elevated LogP (3.89) relative to the parent scaffold (0.80) predicts enhanced cellular uptake, a property that may translate to potency improvements if intracellular target engagement is the rate-limiting step .

Physicochemical Comparator for ADME Profiling in Triazole-Based Chemical Series

The target compound occupies a distinct region of drug-likeness space—TPSA 46.5 Ų, LogP 3.89, 1 HBD, 4 rotatable bonds—that is not represented by the commonly available comparator analogs (parent: TPSA 54.46 Ų, LogP 0.80, 2 HBD; 4-allyl analog: smaller, more polar; 4-amino analog: additional HBD and higher TPSA) [3]. This makes the compound a useful tool for systematic ADME structure-property relationship (SPR) studies within 1,2,4-triazole-3-thiol chemical series, particularly for investigating the impact of N4-substituent hydrophobicity on microsomal stability, plasma protein binding, and Caco-2 permeability without the confounding influence of additional hydrogen bond donors.

Quote Request

Request a Quote for 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.